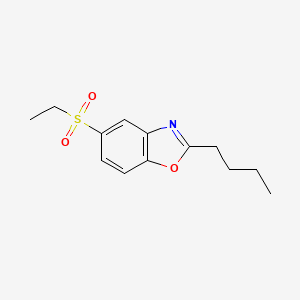

2-Butyl-5-ethylsulfonyl-1,3-benzoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Butyl-5-ethylsulfonyl-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused to an oxazole ring, with butyl and ethylsulfonyl substituents at the 2 and 5 positions, respectively.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . For 2-Butyl-5-ethylsulfonyl-1,3-benzoxazole, a specific synthetic route involves the reaction of 2-aminophenol with butyl aldehyde and ethylsulfonyl chloride under reflux conditions .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs high-yielding and scalable methods. One such method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) for the synthesis of benzoxazole derivatives in water under reflux conditions . This method is advantageous due to its high yield, reusability of the catalyst, and eco-friendly nature.

Análisis De Reacciones Químicas

Types of Reactions

2-Butyl-5-ethylsulfonyl-1,3-benzoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted benzoxazoles, and reduced benzoxazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules. Its structure allows chemists to manipulate and develop derivatives that may possess enhanced properties or activities.

Biology

2-Butyl-5-ethylsulfonyl-1,3-benzoxazole exhibits significant antimicrobial , antifungal , and anticancer properties. Research indicates that it interacts with various biological targets, making it a candidate for further investigation in therapeutic applications.

Medicine

The compound shows promise as a therapeutic agent against bacterial infections, fungal infections, and cancer. Its mechanism of action includes inhibition of critical pathways involved in cell proliferation and survival, particularly in cancer cells.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicate varying levels of efficacy against different microbial strains:

| Microbial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | >512 |

| Candida albicans | 250 |

Antitumor Activity

The anticancer potential has been evaluated using various cancer cell lines. For example, studies on breast cancer cell lines such as MDA-MB-231 revealed significant apoptosis induction:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 22 |

| A549 | 50 |

Other Biological Activities

The compound also exhibits antioxidant properties, effectively scavenging free radicals and providing protective effects against oxidative stress. Additionally, it has shown potential for anti-inflammatory applications by inhibiting specific inflammatory pathways.

Case Studies

- Antimicrobial Efficacy Study : A study synthesized several benzoxazole derivatives to evaluate their antimicrobial activities against common pathogens. While some compounds were less potent than standard antibiotics like fluconazole against Candida albicans, they showed promising activity against resistant strains.

- Antitumor Mechanism Exploration : Another study focused on the cytotoxic effects of benzoxazole analogs on various cancer cell lines, demonstrating that these compounds could significantly reduce cell viability in a dose-dependent manner.

Mecanismo De Acción

The mechanism of action of 2-Butyl-5-ethylsulfonyl-1,3-benzoxazole involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA topoisomerases, which are crucial for DNA replication and cell division . This inhibition leads to the disruption of cellular processes, resulting in antimicrobial and anticancer effects.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Nitro-2-(4-butylphenyl)benzoxazole

- 2-(4-Butylphenyl)oxazolo[4,5-b]pyridine

Uniqueness

2-Butyl-5-ethylsulfonyl-1,3-benzoxazole is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it has shown higher inhibitory effects against certain enzymes and pathogens .

Actividad Biológica

2-Butyl-5-ethylsulfonyl-1,3-benzoxazole is a compound belonging to the benzoxazole class, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in medicine and industry.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Target of Action : The compound interacts with phosphoinositide 3-kinases (PI3Ks), which are crucial in regulating cell proliferation and survival pathways, particularly in cancer cells.

- Mode of Action : It inhibits PI3K activity, leading to the suppression of the PI3K/AKT/mTOR signaling pathway. This results in decreased cancer cell proliferation and survival.

- Biochemical Pathways : The compound exhibits a broad range of activities including antimicrobial, antitumor, antioxidant, antiviral, and anti-inflammatory properties .

Antimicrobial Activity

This compound demonstrates significant antimicrobial properties against various pathogens.

- In vitro Studies : Research has shown that derivatives of benzoxazole exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds synthesized from this class have demonstrated minimum inhibitory concentrations (MIC) ranging from 250 µg/ml to 7.81 µg/ml against various microbial strains .

| Microbial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | >512 |

| Candida albicans | 250 |

Antitumor Activity

The compound's potential as an anticancer agent has been explored through various studies:

- Cell Line Studies : In vitro tests on breast cancer cell lines (e.g., MDA-MB-231) indicated that certain derivatives can induce apoptosis significantly compared to controls .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 22 |

| A549 | 50 |

Other Biological Activities

In addition to its antimicrobial and antitumor properties, this compound has been reported to possess:

- Antioxidant Properties : The compound's structure allows it to scavenge free radicals effectively, contributing to its protective effects against oxidative stress.

- Anti-inflammatory Effects : Research indicates potential applications in reducing inflammation through inhibition of specific inflammatory pathways.

Case Studies

- Antimicrobial Efficacy Study : A study synthesized several benzoxazole derivatives and evaluated their antimicrobial activities against common pathogens. The results indicated that while some compounds were less potent than standard antibiotics like fluconazole against C. albicans, they showed promising activity against resistant strains .

- Antitumor Mechanism Exploration : Another study focused on the cytotoxic effects of benzoxazole analogs on various cancer cell lines. Results showed that these compounds could significantly reduce cell viability in a dose-dependent manner .

Propiedades

IUPAC Name |

2-butyl-5-ethylsulfonyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-3-5-6-13-14-11-9-10(18(15,16)4-2)7-8-12(11)17-13/h7-9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFBCUPTQBQERM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.